Gusperimus trihydrochloride, (R)-

Immunopharmacology Enzyme inhibition Chiral differentiation

This (R)-(+)-enantiomer of 15-deoxyspergualin is the stereoisomer that lacks the immunosuppressive enzyme-suppressive effects of the (S)-(-)-form. It serves as the definitive negative control for dipeptidyl aminopeptidase IV (DAP‑IV) suppression assays and provides an inactive baseline for antitumor selectivity profiling against mouse leukemia L1210. Using the wrong enantiomer introduces pharmacological noise—procure this enantiopure tool compound to ensure stereospecific readouts in chiral discrimination, analytical method validation, and lead-optimization programs.

Molecular Formula C17H40Cl3N7O3
Molecular Weight 496.9 g/mol
CAS No. 220442-79-5
Cat. No. B1432306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGusperimus trihydrochloride, (R)-
CAS220442-79-5
Molecular FormulaC17H40Cl3N7O3
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESC(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
InChIInChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m1.../s1
InChIKeyAXSPHUWXYSZPBG-UFRNLTNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Gusperimus Trihydrochloride (CAS 220442-79-5): Enantiopure Reference Standard and Negative Control for 15-Deoxyspergualin-Based Immunosuppression Studies


(R)-Gusperimus trihydrochloride, also known as (+)-15-deoxyspergualin trihydrochloride, is the (R)-(+)-enantiomer of 15-deoxyspergualin (DSG), a synthetic spergualin-derived immunosuppressant with complex polyamine and guanidine motifs [1]. It is the stereoisomer that exhibits starkly diminished bioactivity relative to its (S)-(−)-counterpart, making it an essential tool compound for chiral discrimination studies, mechanism-of-action investigations, and analytical validation rather than a therapeutic agent itself [2].

Why Substituting (R)-Gusperimus Trihydrochloride with the Racemate or S-Enantiomer Can Invalidate Your Experimental Design


Interchanging (R)-Gusperimus trihydrochloride with the racemic (±)-DSG or the pharmacologically active (S)-(−)-enantiomer is not scientifically justifiable because the two enantiomers display fundamentally divergent biological profiles. The (R)-(+)-form lacks the immunosuppressive enzyme-suppressive effects that define the (S)-(−)-enantiomer, as demonstrated by its inability to suppress dipeptidyl aminopeptidase IV (DAP-IV) in splenic tissues [1]. In antitumor assays, the (R)-(+)-enantiomer shows negligible activity against mouse leukemia L1210, whereas the (S)-(−)-enantiomer is potently active [2]. Even within the same structural class, methylation at the primary amine of the spermidine region can invert the chirality-activity relationship—R-enantiomers become the active isomers in certain analogues—further underscoring that generic stereochemical assumptions do not hold for this chemotype [3]. Using the wrong enantiomer or a racemate as a surrogate therefore risks introducing uncharacterized pharmacological noise or completely nullifying the intended biological readout.

Quantitative Evidence Guide for (R)-Gusperimus Trihydrochloride (CAS 220442-79-5): Head-to-Head Differentiation from the (S)-Enantiomer and Racemic DSG


Differential Suppression of Splenic Dipeptidyl Aminopeptidase IV (DAP-IV) in Mice: (R)-DSG vs. (S)-DSG

In a head-to-head comparative study, administration of the (−)-(S)-enantiomer of 15-deoxyspergualin significantly suppressed dipeptidyl aminopeptidase IV (DAP-IV) activity in murine spleen, while the (+)-(R)-enantiomer did not elicit any significant suppression of this T-lymphocyte-related enzyme [1]. The experimental context (ICR mice, 14 hydrolytic enzymes screened) provides unambiguous enantioselective resolution of pharmacodynamic activity.

Immunopharmacology Enzyme inhibition Chiral differentiation

Dichotomous Antitumor Activity Against Mouse Leukemia L1210: (R)-DSG vs. (S)-DSG

The (S)-(−)-enantiomer of 15-deoxyspergualin demonstrated potent antitumor efficacy against mouse leukemia L1210, while the (R)-(+)-enantiomer was reported as 'almost inactive' in the same in vivo model [1]. This stereospecific activity profile establishes the (R)-enantiomer as the appropriate inactive stereoisomer for structure-activity relationship (SAR) studies and off-target profiling.

Antitumor activity Leukemia L1210 Enantioselectivity

Inversion of Chirality-Activity Relationships in Methylated DSG Analogues: Relevance for (R)-Gusperimus Trihydrochloride as a Tool Compound

In a series of spermidine-modified DSG analogues, the R enantiomer of compound 60a (60e) was identified as the most potent immunosuppressive agent in a graft-versus-host disease (GVHD) model, whereas the corresponding S enantiomer (60f) was completely inactive at doses up to 6 mg/kg [1]. This inversion of stereochemical preference—where the (S)-enantiomer is active in the parent DSG but the (R)-enantiomer becomes the eutomer in certain methylated analogues—underscores the critical need for enantiopure (R)-DSG as a baseline comparator when exploring structure-activity landscapes within this chemotype.

Structure-activity relationship Immunosuppression Chiral switch

Acute Toxicity Divergence Between (R)-DSG Racemate and (S)-DSG Trihydrochloride in Mice

Acute toxicity data compiled in chemical databases indicate that (±)-15-deoxyspergualin (racemic) exhibits an intraperitoneal LD50 of 25–50 mg/kg in mice, whereas the (S)-(−)-enantiomer trihydrochloride salt shows an intravenous/intraperitoneal LD50 of 35–40 mg/kg . Although a direct LD50 value for the isolated (R)-(+)-trihydrochloride enantiomer is not reported, the enantiomer-dependent toxicity of the (S)-form provides a quantitative toxicological anchor that underscores why the (R)-enantiomer must be independently profiled in any safety-oriented investigation.

Acute toxicity LD50 Safety pharmacology

Strategic Application Scenarios for (R)-Gusperimus Trihydrochloride (CAS 220442-79-5) Based on Quantitative Differentiation Evidence


Negative Control in T-Cell Enzyme Modulation Assays

The inability of (R)-DSG to suppress splenic DAP-IV, in contrast to the potent suppression by (S)-DSG [1], makes the (R)-enantiomer the definitive negative control for ex vivo or in vivo experiments probing the enzyme-modulatory arm of DSG's immunosuppressive mechanism. Researchers designing T-cell activation studies can use (R)-Gusperimus trihydrochloride to ensure that observed effects are enantioselective.

Inactive Isomer Reference for Antitumor SAR Studies

Because the (R)-enantiomer is 'almost inactive' against mouse leukemia L1210 while the (S)-enantiomer is active [2], procurement of the (R)-form enables medicinal chemistry teams to benchmark the stereospecificity of novel DSG analogs. Any residual antitumor activity seen with an analog can be directly compared against this inactive stereoisomer baseline to validate the contribution of chiral configuration.

Analytical Standard for Chiral Purity Determination and Method Validation

The availability of enantiopure (R)-Gusperimus trihydrochloride is critical for developing and validating chiral HPLC or capillary electrophoresis methods designed to quantify enantiomeric purity in DSG drug substance or pharmacokinetic samples. The documented chiral resolution methods for 15-deoxyspergualin [3] require both enantiomers as reference standards for unambiguous peak assignment and system suitability testing.

Probe for Context-Dependent Chirality-Activity Inversion in Spermidine-Modified Chemotypes

Given the observation that certain methylated DSG analogues invert the expected eutomeric configuration—with the R enantiomer becoming the active isomer in a GVHD model [4]—having the parent (R)-DSG on hand is essential for comparative biological profiling. Medicinal chemists can use it to determine whether a novel modification shifts the stereochemical preference of the series, thereby guiding lead optimization.

Quote Request

Request a Quote for Gusperimus trihydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.